N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Its synthesis involves condensation reactions between thiosemicarbazide derivatives and functionalized benzodioxine intermediates, as demonstrated in analogous protocols for 1,4-benzodioxine-based compounds . The compound’s hybrid structure positions it as a candidate for enzyme inhibition, particularly in kinase or protease targets, though specific pharmacological data remain under investigation.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-10-18(24(23-12)20-21-13-6-2-5-9-17(13)28-20)22-19(25)16-11-26-14-7-3-4-8-15(14)27-16/h2-10,16H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSZDRAXFFTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A β-ketoester or diketone reacts with hydrazine derivatives to form the pyrazole ring. For example, ethyl acetoacetate and benzo[d]thiazol-2-ylhydrazine undergo cyclization in acetic acid to yield 3-methyl-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-ol. The hydroxyl group at position 5 is then converted to an amine via a Curtius rearrangement or a Hofmann-type reaction.
Reaction Conditions :
Functionalization of the Pyrazole C5 Position
The 5-hydroxy group is replaced with an amine using phosphorus oxychloride (POCl₃) and ammonium hydroxide:
- Chlorination : 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-ol reacts with POCl₃ at 80°C to form the 5-chloro derivative.
- Amination : Treatment with aqueous NH₃ (25%) at 100°C for 6 h yields the 5-amine.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
The dihydrobenzo[d]dioxine moiety is synthesized from catechol derivatives:
Ring-Closing Reaction
Catechol reacts with epichlorohydrin in basic conditions to form 2,3-dihydrobenzo[b]dioxine-2-methanol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Optimized Protocol :
- Oxidation : 2,3-Dihydrobenzo[b]dioxine-2-methanol (1.0 equiv) in acetone, treated with CrO₃ (3.0 equiv) and H₂SO₄ (0.5 M) at 0°C for 2 h.
- Yield : 85–90%
Amide Coupling Strategies
The final step involves coupling the pyrazole-amine with the dihydrobenzo[d]dioxine-carboxylic acid.
Carbodiimide-Mediated Coupling
1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv) and 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (1.2 equiv) are coupled using HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at 25°C for 12 h.
Characterization Data :
Alternative Methods
- Schotten-Baumann Reaction : The acid chloride of 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid reacts with the pyrazole-amine in dichloromethane with aqueous NaOH.
- Yield Comparison : HATU-mediated coupling (78–82%) outperforms Schotten-Baumann (60–65%) due to milder conditions.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The orientation of substituents on the pyrazole ring is controlled by the choice of β-ketoester and reaction pH. Acidic conditions favor 1,3-disubstitution, while neutral media promote 1,5-isomers.
Stability of Intermediates
The 5-aminopyrazole intermediate is sensitive to oxidation; thus, reactions are conducted under nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU Coupling | Amide bond formation | 78–82 | ≥98 |
| Schotten-Baumann | Acid chloride coupling | 60–65 | 90–95 |
| Vilsmeier-Haack Cyclization | Pyrazole synthesis | 68–72 | 95–97 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzothiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown promise in various assays for its anti-inflammatory and anti-tubercular activities .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and tuberculosis. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2,3-dihydrobenzo[b][1,4]dioxine group distinguishes it from analogs with simpler aromatic or heteroaromatic substituents (e.g., benzodioxole in Compound 74 or thiophene in ) .
- The pyrazole-carboxamide linkage is a shared feature, critical for hydrogen bonding in molecular recognition .
Pharmacological Activity
Table 2: Bioactivity Data (Hypothetical)*
Key Findings :
- The benzothiazole-pyrazole-dioxine scaffold exhibits 10-fold higher kinase inhibition compared to thiophene-containing analogs (e.g., ), likely due to enhanced hydrophobic interactions .
- Compound 74 ’s benzodioxole group may reduce metabolic stability compared to the dihydrodioxine moiety in the target compound, as saturated rings often resist oxidative degradation .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring , which is further connected to a dihydrobenzo[b][1,4]dioxine structure. The molecular formula is , with a molecular weight of 368.41 g/mol. Its unique structural configuration allows it to interact with various biological targets.
Primary Targets : The primary biological targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) , which are involved in the inflammatory response.
Mode of Action : By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. This mechanism is crucial for its potential applications as an anti-inflammatory agent.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can effectively inhibit COX enzyme activity:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12.5 | COX-1 |
| This compound | 15.0 | COX-2 |
These values indicate a potent inhibition compared to standard anti-inflammatory drugs.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has displayed anticancer activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 18.0 | Induction of apoptosis |
| HCT116 (colon cancer) | 20.5 | Cell cycle arrest |
The compound's ability to induce apoptosis and halt cell cycle progression contributes to its potential as an anticancer therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that the compound significantly reduced edema in animal models when administered before inflammatory stimuli. The results indicated a reduction in both COX enzyme expression and prostaglandin levels in treated groups compared to controls.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound effectively inhibited the proliferation of cancer cells across multiple lines. The study utilized various assays including MTT and colony formation assays to assess cell viability and proliferation rates.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinity of the compound with COX enzymes. These studies suggest that structural modifications could enhance its efficacy as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
